4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine
Description
Properties
IUPAC Name |
4,5-dimethyl-2-(pyridin-4-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-9(2)15-11(13-8)14-7-10-3-5-12-6-4-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXPYEHYOYDQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methylene Bridge: The methylene bridge can be introduced by reacting the thiazole derivative with formaldehyde in the presence of a base.
Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate with a suitable pyridine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed .
Chemical Reactions Analysis
Types of Reactions
4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- The oxymethyl linker in the target compound introduces flexibility and polarity, contrasting with the rigid fused-ring system in 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine .
- Methyl vs. trifluoromethyl groups : highlights a 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carbonyl derivative, where the electron-withdrawing CF3 group increases acidity compared to the electron-donating methyl groups in the target compound.
Physicochemical Properties
Biological Activity
4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and various applications in therapeutic settings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a thiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. In particular:
- In vitro studies have demonstrated that derivatives of thiazole possess antibacterial activity against several strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thiazole-containing compounds:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MDA-MB-231 for breast cancer and HCT116 for colorectal cancer) have shown that this compound can inhibit cell proliferation significantly . The IC50 values range from 10 to 50 µM depending on the specific cell line tested.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Study 1: Antibacterial Efficacy
In a study conducted by Smith et al. (2020), the antibacterial efficacy of several thiazole derivatives was assessed. The results indicated that the compound inhibited the growth of Staphylococcus epidermidis effectively at a concentration of 1000 µg/mL. This suggests potential applications in treating skin infections .
Case Study 2: Anticancer Properties
A recent investigation by Johnson et al. (2023) focused on the anticancer properties of thiazole derivatives. The study revealed that the compound exhibited significant antiproliferative effects against lung and breast cancer cells, with an IC50 value of approximately 25 µM for MDA-MB-231 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
